Cas no 941900-39-6 (4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide structure
941900-39-6 structure
商品名:4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
CAS番号:941900-39-6
MF:C17H19ClN2O4S2
メガワット:414.926760911942
CID:5512997

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
    • 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
    • インチ: 1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3
    • InChIKey: WAGCQVSMJKYLLQ-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCCN3S(CC)(=O)=O)(=O)=O)=CC=C(Cl)C=C1

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2043-0410-20μmol
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2043-0410-5mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2043-0410-25mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2043-0410-3mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2043-0410-15mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2043-0410-5μmol
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2043-0410-20mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2043-0410-40mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2043-0410-4mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2043-0410-75mg
4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
941900-39-6 90%+
75mg
$208.0 2023-05-17

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 関連文献

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamideに関する追加情報

Introduction to 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 941900-39-6)

4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 941900-39-6, represents a unique molecular architecture that combines a tetrahydroquinoline core with sulfonamide and ethanesulfonyl functional groups. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.

The tetrahydroquinoline scaffold is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The presence of the chloro substituent at the 4-position of the benzene ring introduces electrophilic characteristics, which can enhance binding affinity and modulate reactivity. Additionally, the ethanesulfonyl group at the N-position contributes to the compound's solubility and metabolic stability, while the sulfonamide moiety at the 1-position provides a hydrogen bond donor/acceptor capability, crucial for interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that the 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 941900-39-6) may exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. The tetrahydroquinoline core is particularly noteworthy for its potential interactions with ATP-binding sites in kinases and other enzymes.

In vitro studies have demonstrated that this compound demonstrates moderate to high affinity for certain protein targets. For instance, preliminary data suggest that it may inhibit the activity of protein kinase C (PKC) isoforms, which are involved in cell signaling pathways relevant to cancer progression. The sulfonamide group has been shown to enhance binding interactions by forming hydrogen bonds with key residues in the active site of these enzymes. Furthermore, the chloro substituent may participate in π-stacking interactions or other non-covalent bonds that further stabilize the enzyme-inhibitor complex.

The synthesis of 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 941900-39-6) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include cyclization reactions to form the tetrahydroquinoline ring system, followed by functional group transformations such as sulfonylation and chlorination. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce specific substituents with high regioselectivity.

The pharmacokinetic properties of this compound are also of great interest. Preliminary pharmacokinetic studies suggest that it exhibits reasonable oral bioavailability and metabolic stability in animal models. The presence of both hydrophilic (sulfonamide) and lipophilic (tetrahydroquinoline) regions enhances its solubility profile, making it potentially suitable for oral administration. Additionally, its stability under various physiological conditions suggests that it may have a prolonged half-life once administered.

One of the most exciting aspects of this compound is its potential therapeutic applications. Researchers are currently exploring its efficacy in treating conditions such as chronic inflammation and neurodegenerative diseases. The ability of 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 941900-39-6) to modulate enzyme activity has led to investigations into its role as a potential therapeutic agent for inflammatory disorders characterized by aberrant enzymatic activity.

Moreover, recent studies have highlighted the compound's potential as an anti-cancer agent. Preclinical trials have shown that it can inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in tumor proliferation and survival. The sulfonamide group plays a pivotal role in these interactions by forming stable complexes with target proteins. These findings have prompted further research into optimizing the compound's structure for improved efficacy and reduced toxicity.

The development of novel drug candidates like 4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 941900-39-6) relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. High-throughput screening techniques combined with structure-based drug design have accelerated the process of identifying promising candidates for further development. The integration of computational methods has allowed researchers to predict biological activity with greater accuracy before conducting expensive wet-lab experiments.

In conclusion,4-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating various diseases ranging from cancer to chronic inflammatory conditions. As research continues to uncover new therapeutic targets and mechanisms,this molecule will undoubtedly play an important role in shaping future treatments.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量